

Application Notes and Protocols for Measuring SERCA2a Activator 1 Binding Affinity

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Compound of Interest

Compound Name: SERCA2a activator 1

Cat. No.: B607224

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These application notes provide a detailed overview of various techniques to measure the binding affinity of **SERCA2a activator 1**, a critical parameter in the development of novel therapeutics for heart failure. The following sections offer summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Binding Affinity

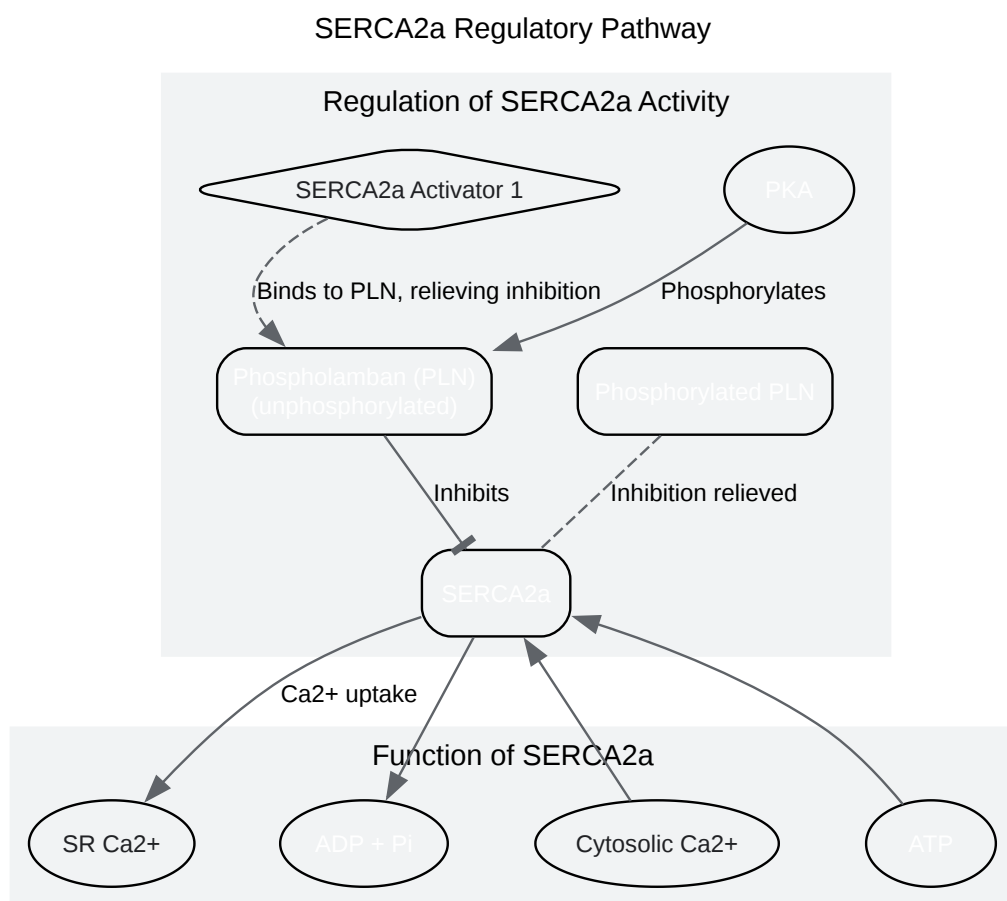
The binding affinity of **SERCA2a activator 1** can be quantified using several biophysical and biochemical methods. Each technique provides specific parameters that describe the interaction between the small molecule and the SERCA2a protein. The table below summarizes the key quantitative data obtained from these assays.

Assay Technique	Parameter(s) Measured	Typical Range for Small Molecule Activators	Interpretation
Radioligand Binding Assay	Ki (inhibition constant), IC50 (half-maximal inhibitory concentration)	nM to μ M	Ki represents the affinity of the unlabeled drug for the receptor. A lower Ki value indicates a higher binding affinity.
Surface Plasmon Resonance (SPR)	KD (equilibrium dissociation constant), ka (association rate constant), kd (dissociation rate constant)	nM to μ M	KD is the ratio of kd to ka and reflects the strength of the binding interaction. A lower KD indicates a stronger affinity.
Isothermal Titration Calorimetry (ITC)	KD (equilibrium dissociation constant), Δ H (enthalpy change), Δ S (entropy change), n (stoichiometry)	nM to μ M	Provides a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction.
Fluorescence Resonance Energy Transfer (FRET)	Apparent KD, FRET efficiency change	nM to μ M	Measures changes in the proximity of fluorescently labeled SERCA2a and its regulator phospholamban (PLN) upon activator binding.
Ca2+-ATPase Activity Assay	EC50 (half-maximal effective concentration), Vmax (maximal enzyme velocity)	nM to μ M	EC50 is the concentration of the activator that produces 50% of the maximal response,

indicating its
functional potency.

Signaling Pathway and Experimental Workflows

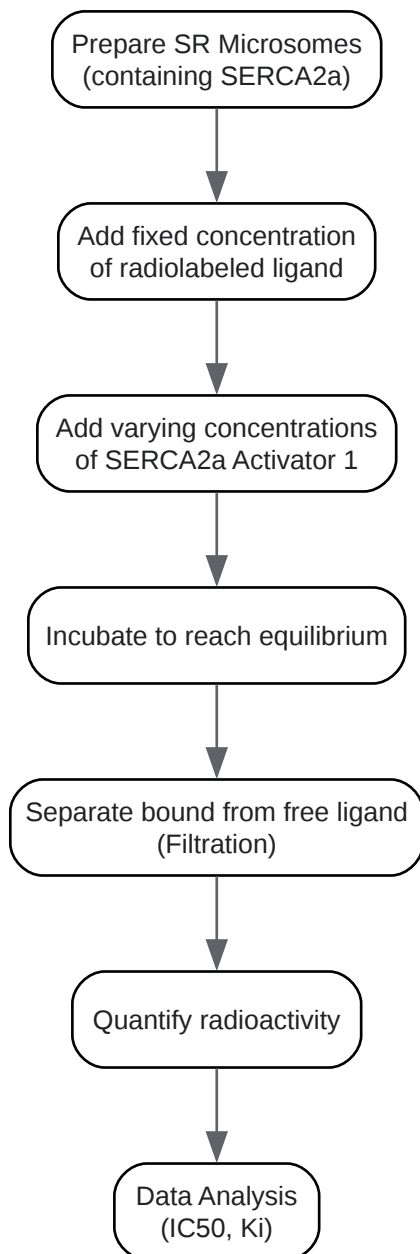
The following diagrams illustrate the regulatory pathway of SERCA2a and the general workflows for the described experimental techniques.



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Caption: SERCA2a is inhibited by unphosphorylated PLN. Activator 1 can relieve this inhibition.

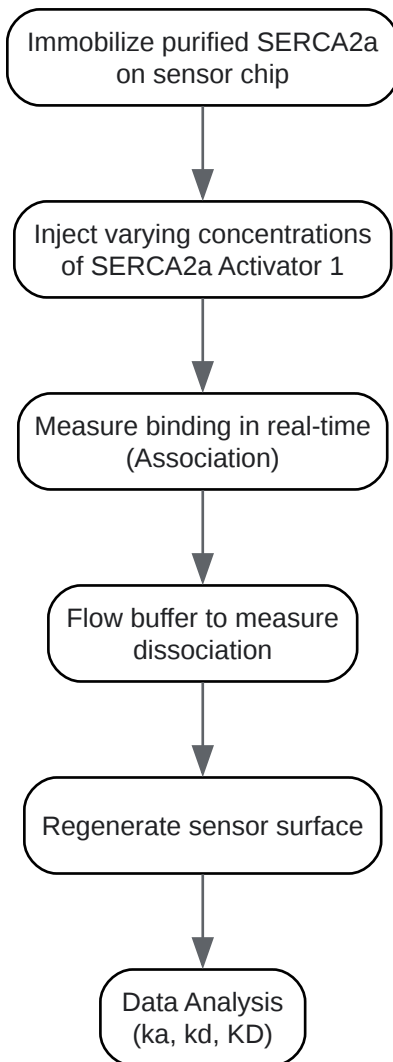
Radioligand Binding Assay Workflow



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Caption: Workflow for a competitive radioligand binding assay to determine K_i.

Surface Plasmon Resonance (SPR) Workflow



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